An In-depth Technical Guide to Dipropyl Chlorophosphate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Dipropyl Chlorophosphate: Synthesis, Properties, and Applications
This guide offers a comprehensive technical overview of dipropyl chlorophosphate, a key organophosphorus reagent. Tailored for researchers, chemists, and professionals in drug development, this document delves into the nuanced aspects of its synthesis, explores its distinct physicochemical properties, and highlights its versatile applications in modern organic synthesis. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for the discerning scientific audience.
Introduction to Dipropyl Chlorophosphate
Dipropyl chlorophosphate, with the chemical formula C₆H₁₄ClO₃P, is an organophosphorus compound belonging to the phosphoryl chloride family.[1] It serves as a highly valuable and reactive intermediate in chemical synthesis, primarily utilized for the introduction of a dipropyl phosphate moiety onto a variety of nucleophilic substrates. Its electrophilic phosphorus center makes it an efficient phosphorylating agent for alcohols, amines, and enolates, leading to the formation of phosphate esters, phosphoramidates, and enol phosphates, respectively. These products are significant in fields ranging from pharmaceutical development, where phosphate groups can enhance bioavailability, to the synthesis of agrochemicals and flame retardants.[2] Understanding the synthesis and reactivity of dipropyl chlorophosphate is therefore crucial for chemists aiming to construct complex molecular architectures.
Synthesis and Purification
The synthesis of dipropyl chlorophosphate is most commonly achieved through the controlled reaction of a phosphorus source with propanol. The choice of methodology is dictated by factors such as scale, available starting materials, and desired purity.
Synthesis from Phosphoryl Chloride and Propanol
This is the most direct and widely employed method for preparing dialkyl chlorophosphates. The reaction involves the nucleophilic attack of propanol on phosphoryl chloride (POCl₃).[3] Since this reaction liberates two equivalents of hydrochloric acid (HCl), a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to act as an HCl scavenger. The base prevents the protonation of the alcohol and drives the reaction to completion.
Causality Behind Experimental Choices:
-
Phosphoryl Chloride (POCl₃): An excellent electrophilic phosphorus source, readily available and highly reactive.[3]
-
Propanol: The alcohol substrate that provides the propyl groups. The reaction requires at least two equivalents.
-
Tertiary Amine Base (e.g., Triethylamine): Crucial for neutralizing the HCl byproduct.[3] The resulting triethylammonium chloride salt precipitates from many organic solvents, simplifying its removal by filtration.
-
Inert Solvent (e.g., Diethyl Ether, Dichloromethane): The reaction is typically conducted in an anhydrous, inert solvent to prevent hydrolysis of the highly moisture-sensitive phosphoryl chloride and the product.
-
Low Temperature (0 °C): The initial addition of reagents is performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts like tripropyl phosphate.
Caption: Synthesis of Dipropyl Chlorophosphate from POCl₃.
Experimental Protocol: Synthesis of Dipropyl Chlorophosphate
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.
-
Reagents: The flask is charged with phosphoryl chloride (1.0 eq) and anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.
-
Addition: A solution of n-propanol (2.0 eq) and triethylamine (2.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel over 1-2 hours with vigorous stirring, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Workup: The precipitated triethylammonium chloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with a small amount of dry diethyl ether.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure dipropyl chlorophosphate.
Purification
The primary method for purifying dipropyl chlorophosphate is vacuum distillation . Due to its relatively high boiling point and sensitivity to thermal decomposition, distillation at atmospheric pressure is not feasible. Performing the distillation under reduced pressure lowers the boiling point, allowing for purification without degradation. It is critical that the distillation apparatus is completely dry, as any moisture will lead to hydrolysis of the product.
Physicochemical Properties
The properties of dipropyl chlorophosphate are crucial for its handling, storage, and application in synthesis. While extensive experimental data is more readily available for its lower homologue, diethyl chlorophosphate, the key properties for dipropyl chlorophosphate are summarized below based on available data and established chemical principles.[4][5]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClO₃P | [1] |
| Molecular Weight | 200.60 g/mol | [1] |
| CAS Number | 2510-89-6 | [1] |
| Appearance | Colorless to light yellow liquid | Analogous to[5] |
| Boiling Point | ~95-97 °C at 10 mmHg (estimated) | Analogous to[2] |
| Density | ~1.11 g/cm³ (estimated) | Analogous to[2] |
| Reactivity | Highly reactive with nucleophiles, moisture-sensitive | [5] |
Chemical Reactivity: Dipropyl chlorophosphate is a potent electrophile. The phosphorus atom is electron-deficient due to the presence of the electronegative oxygen and chlorine atoms, making it susceptible to nucleophilic attack.
-
Hydrolysis: It reacts readily with water to produce dipropyl phosphoric acid and hydrochloric acid. This moisture sensitivity necessitates handling and storage under anhydrous conditions.[5][6]
-
Reaction with Alcohols/Phenols: Forms stable dipropyl phosphate esters. This is one of its primary applications.[7]
-
Reaction with Amines: Yields phosphoramidates.
-
Reaction with Enolates: Reacts with ketone enolates to produce enol phosphates, which are valuable synthetic intermediates.[6][8]
Caption: Reactivity of Dipropyl Chlorophosphate.
Applications in Organic Synthesis
Dipropyl chlorophosphate is a versatile reagent for introducing the dipropyl phosphate group, enabling several key synthetic transformations.
Phosphorylation of Alcohols
The most common application is the conversion of primary and secondary alcohols into their corresponding phosphate esters.[7] This reaction is typically carried out in the presence of a base like pyridine or DMAP (4-dimethylaminopyridine) to activate the alcohol and neutralize the HCl byproduct. This transformation is fundamental in medicinal chemistry for creating phosphate prodrugs, which can exhibit improved water solubility and cell permeability.
Synthesis of Enol Phosphates from Ketones
Ketones can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a regiochemically defined enolate. This enolate can then be "trapped" with dipropyl chlorophosphate to yield an enol phosphate.[6][8] Enol phosphates are stable intermediates that can be used in various subsequent reactions, including:
-
Cross-coupling reactions (e.g., Suzuki, Stille): To form substituted alkenes.
-
Reduction: To furnish the corresponding alkene.
Caption: Synthetic workflow for Enol Phosphates.
Other Industrial Applications
Analogous to other organophosphates, dipropyl chlorophosphate can serve as a precursor or intermediate in the synthesis of:
-
Agrochemicals: Including insecticides and herbicides.[2]
-
Flame Retardants: Used to improve the fire resistance of various materials.[2]
-
Plasticizers: Added to polymers to increase their flexibility.[3]
Safety, Handling, and Storage
Dipropyl chlorophosphate is a hazardous chemical that must be handled with extreme caution. Its safety profile is similar to that of other short-chain dialkyl chlorophosphates like the diethyl analogue.[4][5]
Trustworthiness Through Self-Validating Protocols: The following safety protocols are designed as a self-validating system. Adherence to each step is critical; a failure in one area compromises the entire safety structure.
Toxicity and Hazards
-
Cholinesterase Inhibitor: Like many organophosphorus compounds, it is a suspected cholinesterase inhibitor, which can disrupt nerve function.[7][9]
-
High Acute Toxicity: It is expected to be highly toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Exposure can cause symptoms such as headache, dizziness, muscle spasms, nausea, and in severe cases, respiratory paralysis and death.[9]
-
Corrosive: The compound is corrosive and can cause severe burns to the skin and eyes.[7] Contact with moisture releases corrosive HCl gas.[5]
-
Combustible: It is a combustible liquid and should be kept away from heat and open flames.[4][5]
Personal Protective Equipment (PPE)
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][10]
Handling and Storage
-
Inert Atmosphere: Handle under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Moisture Prevention: Do not allow contact with water or moisture.[10][11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases, oxidizing agents, and water.[4][10]
Spills and Waste Disposal
-
Spills: Absorb small spills with an inert, non-combustible material (e.g., vermiculite or sand) and place it in a sealed container for disposal.[9]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]
-
Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]
-
Chemical Safety. (n.d.). Understanding Diethyl Chlorophosphate: Properties, Hazards, and Safe Handling. Retrieved from [Link]
-
ResearchGate. (n.d.). Results Using Diethyl Chlorophosphate as Trapping Agent. Retrieved from [Link]
- Dorn, V. B. (2005).
-
National Center for Biotechnology Information. (n.d.). Dipropyl chlorophosphate. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Dipropyl chlorophosphate | C6H14ClO3P | CID 137622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nbinno.com [nbinno.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 8. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
